molecular formula C10H11Cl2NO B1456469 1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol CAS No. 1345879-87-9

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

Cat. No.: B1456469
CAS No.: 1345879-87-9
M. Wt: 232.1 g/mol
InChI Key: LFVZLCKHDSVJFP-UHFFFAOYSA-N
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Description

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol typically involves the reaction of ®-1-chloro-3-aminopropan-2-ol with 4-chlorobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for enzyme inhibition studies and protein-ligand binding assays.

Medicine

In medicine, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various chemical transformations and applications in material science.

Mechanism of Action

The mechanism of action of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the imine group can participate in nucleophilic addition reactions. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol
  • 1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-one
  • 1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-thiol

Uniqueness

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is unique due to its chiral center, which imparts optical activity and potential enantioselective interactions. The presence of both chlorine and hydroxyl groups also enhances its reactivity and versatility in various chemical reactions.

This detailed article provides a comprehensive overview of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZLCKHDSVJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCC(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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